molecular formula C20H19F3N2O2 B5378596 1-{4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one

1-{4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one

Cat. No.: B5378596
M. Wt: 376.4 g/mol
InChI Key: RZLZYNYSJZADOD-UHFFFAOYSA-N
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Description

1-{4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one is a complex organic compound that features a piperazine ring substituted with a difluorobenzoyl group and a fluorophenyl group

Preparation Methods

The synthesis of 1-{4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Difluorobenzoyl Group: This step involves the acylation of the piperazine ring with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Fluorophenyl Group: The final step involves the coupling of the difluorobenzoyl-substituted piperazine with 3-fluorophenylpropan-1-one using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-{4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-{4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar compounds to 1-{4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one include:

    1-{4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-2-fluorophenyl}propan-1-one: This compound has a similar structure but with a different position of the fluorine atom on the phenyl ring.

    1-{4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-3-chlorophenyl}propan-1-one: This compound features a chlorine atom instead of a fluorine atom on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-[4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2/c1-2-19(26)13-3-6-18(17(23)11-13)24-7-9-25(10-8-24)20(27)15-5-4-14(21)12-16(15)22/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLZYNYSJZADOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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